3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
CAS No. |
83249-10-9 |
|---|---|
Molecular Formula |
C8H9O4- |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)/p-1 |
InChI Key |
UJZHYIMESNWEQA-UHFFFAOYSA-M |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)O |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane core is commonly constructed via the photochemical or radical addition of [1.1.1]propellane, a highly strained bicyclic hydrocarbon, to suitable reagents. For example, flow photochemical addition of [1.1.1]propellane to diacetyl has been demonstrated to efficiently produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives on a kilogram scale within a day, showcasing scalability and efficiency.
Functional Group Transformations
Subsequent transformations of the dicarboxylic acid or its esters allow access to various BCP derivatives, including monoesters like 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. These transformations typically involve classical organic reactions such as reductions, brominations, hydrolysis, and catalytic hydrogenations.
Detailed Preparation Method of this compound
A robust and industrially viable synthetic route has been disclosed in patent literature for closely related BCP derivatives, which can be adapted for the preparation of this compound. The method involves the following key steps:
| Step | Reaction Type | Description | Conditions & Reagents | Yield & Purity |
|---|---|---|---|---|
| 1 | Carbonyl Reduction | Reduction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester to hydroxymethyl intermediate | Borane in tetrahydrofuran (BH3·THF) added dropwise at -5 to 0 °C, reaction at room temperature overnight | ~80-83% yield; purity ~98% |
| 2 | Bromination | Conversion of hydroxymethyl group to bromomethyl via brominating reagent, triphenylphosphine, imidazole | Room temperature, methylene chloride solvent, overnight reaction | ~70% yield; purity ~98% |
| 3 | Hydrolysis | Hydrolysis of methyl ester to carboxylic acid using alkali (LiOH or NaOH) in mixed solvent | Room temperature, 8-15 h, solvents: THF/water or MeOH/water | ~78% yield; purity ~97.6% |
| 4 | Catalytic Hydrogenation | Dehalogenation of bromomethyl to methyl group using Pd/C catalyst under hydrogen atmosphere | Room temperature, ethyl acetate or alcohol solvents, triethylamine or other bases, 8-15 h | ~80% yield; purity ~97.5% |
This sequence yields 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, a close analog to the target compound, demonstrating the feasibility of similar strategies for this compound.
Adaptation for this compound
The preparation of this compound typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or its dimethyl ester. Selective monoesterification or partial hydrolysis can afford the mono-methyl ester. Alternatively, direct synthesis of the monoester can be achieved by controlled esterification or by selective protection/deprotection strategies.
Key Points:
- The bicyclo[1.1.1]pentane core is constructed via [1.1.1]propellane chemistry, often involving photochemical or radical additions.
- Selective esterification or hydrolysis steps are critical to obtain the mono-methyl ester rather than the diacid or diester.
- Purification and characterization confirm high purity (≥95%) and melting points around 138–142 °C.
- The compound is commercially available with high purity, indicating established synthetic routes.
Research Findings and Industrial Considerations
- Scalability: Flow photochemical methods enable kilogram-scale synthesis of BCP cores within a day, facilitating industrial production.
- Safety and Stability: The use of stable intermediates such as methyl esters and classical reagents (borane, bromine, Pd/C) improves safety and handling compared to highly reactive organolithium reagents.
- Purity and Yield: Typical yields for each step range from 70% to 83%, with overall yields around 39% for multi-step sequences, and product purities exceeding 97%.
- Environmental Impact: The synthetic routes employ industrially available reagents with relatively low environmental impact and cost, suitable for scale-up.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Scale | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| BCP Core Formation | [1.1.1]Propellane + diacetyl, flow photochemistry | kg scale | High | High | Rapid, scalable photochemical method |
| Reduction of Diester to Hydroxymethyl | Borane-THF, 0 °C to RT, overnight | 100 g scale | 80-83 | ~98 | Classical reduction |
| Bromination | Br2, triphenylphosphine, imidazole, RT | 100 g scale | ~70 | ~98 | Converts hydroxymethyl to bromomethyl |
| Hydrolysis of Ester | LiOH or NaOH, THF/H2O or MeOH/H2O, RT | 100 g scale | ~78 | ~97.6 | Converts ester to acid |
| Catalytic Hydrogenation | Pd/C, H2, EtOAc or MeOH, RT | 100 g scale | ~80 | ~97.5 | Dehalogenation to methyl group |
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bioisosterism
One of the primary applications of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is in the development of bioisosteric compounds. Bioisosteres are compounds that have similar chemical structures but different biological properties, allowing researchers to modify drug candidates for improved efficacy and reduced side effects.
- Case Study : A recent study demonstrated the synthesis of trisubstituted bicyclo[3.1.1]heptanes using this compound as a precursor through photochemical methods, showcasing its utility in creating new bioisosteres for drug discovery .
Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing novel compounds with potential therapeutic applications.
- Example : The use of this compound in photochemical reactions has facilitated the creation of aminobicyclo[3.1.1]heptanes, which are valuable in medicinal chemistry due to their structural similarity to certain drug molecules .
OLEDs (Organic Light Emitting Diodes)
Research indicates that this compound may have applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
- Properties : The unique electronic properties derived from its bicyclic structure could enhance charge transport and light emission efficiency in OLEDs .
Data Tables
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigidity and strain of the bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
- Key Contrast : The absence of a methoxycarbonyl group results in higher polarity (two -COOH groups), limiting its use in membrane-permeable drug candidates. However, it serves as a precursor for ester derivatives like the target compound .
- Synthesis : Prepared via photochemical methods from [1.1.1]propellane and acetyl chloride .
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Derivatives with Amino or Boron Groups
- 3-((R)-Amino(carboxy)methyl)BCP: The amino group introduces zwitterionic behavior, enabling interactions with charged biological targets (e.g., proteases) .
- Potassium trifluoroborate derivative : Enables Suzuki-Miyaura cross-coupling, expanding utility in sp³-sp² bond formation .
Physicochemical and Reactivity Trends
- Lipophilicity : Trifluoromethyl > methoxycarbonyl > dicarboxylic acid derivatives.
- Solubility : Carboxylic acid derivatives exhibit pH-dependent solubility (soluble in basic conditions), whereas esters (e.g., methyl) are more organic-soluble.
- Reactivity : The carboxylic acid group allows amide bond formation, while boron or iodine substituents facilitate cross-coupling .
Biological Activity
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 83249-10-9) is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This article examines its biological activity, synthesis, and applications based on recent research findings.
- Molecular Formula : CHO
- Molecular Weight : 170.16 g/mol
- CAS Number : 83249-10-9
- Melting Point : 138.0 - 142.0 °C
- Purity : >97% (varies by supplier)
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 170.16 g/mol |
| Melting Point | 138.0 - 142.0 °C |
| Purity | >97% |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a bioisostere in drug design.
Medicinal Chemistry Applications
Recent literature suggests that bicyclo[1.1.1]pentane derivatives serve as effective bioisosteres for traditional phenyl rings, enhancing the pharmacological profiles of compounds while maintaining similar biological activity. For instance, compounds incorporating this bicyclic structure have shown promise as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease pathology .
Case Studies
-
Synthesis and Functionalization :
A study demonstrated the large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, through innovative photochemical methods . The functionalization of this compound led to various derivatives with enhanced biological activities. -
Bioactivity Assessment :
In vitro assays have indicated that derivatives of bicyclo[1.1.1]pentane exhibit significant inhibitory effects on certain cancer cell lines, suggesting potential applications in oncology . The specific mechanisms of action are still under investigation but may involve modulation of key signaling pathways.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : Compounds derived from this bicyclic structure have been shown to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Anticancer Properties : Preliminary data suggest that these compounds may induce apoptosis in cancer cells, though further studies are required to elucidate the underlying mechanisms and optimize their efficacy .
Q & A
Q. What are the established synthetic routes for preparing 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid?
The compound is typically synthesized via activation of the carboxylic acid group using carbodiimide-based coupling reagents. A common method involves reacting this compound with N-hydroxyphthalimide (NHPI) in the presence of N,N'-diisopropylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) under inert conditions. This yields the activated phthalimide ester (SI-8) with a 78–90% yield after purification by silica gel chromatography (eluent: 5–100% ethyl acetate in hexane) . Alternative routes include Curtius rearrangement using diphenyl phosphoryl azide (DPPA) in tert-butanol and triethylamine, though this requires careful handling due to DPPA’s toxicity .
Q. How can researchers confirm the structural integrity of synthesized this compound?
1H and 13C NMR spectroscopy are critical for structural validation. Key spectral features include:
- 1H NMR (CDCl₃, 700 MHz): δ 3.72 (s, 3H, methoxy group), 2.55 (s, 6H, bridgehead protons) .
- 13C NMR (CDCl₃, 176 MHz): δ 169.0 (ester carbonyl), 164.8 (phthalimide carbonyl), 53.8 (methoxy carbon) . Discrepancies in peak splitting or unexpected signals may indicate impurities or incomplete activation of the carboxylic acid.
Q. What purification techniques are recommended for isolating this compound derivatives?
- Flash chromatography on silica gel with gradients of ethyl acetate/hexane (e.g., 5–100% EA) is effective for removing unreacted NHPI or DCC byproducts .
- Celite filtration is used to separate insoluble urea derivatives formed during carbodiimide-mediated couplings .
- For photochemical byproducts (e.g., cycloaddition side products), preparative HPLC with reverse-phase columns may be necessary .
Advanced Research Questions
Q. How do substituents on the bicyclo[1.1.1]pentane scaffold influence physicochemical properties like acidity?
Substituent effects are dominated by inductive and field effects due to the scaffold’s rigid geometry. For example:
- The pKa of the carboxylic acid group is sensitive to electron-withdrawing/donating substituents at the 3-position. MP2/6-311++G** calculations show a linear relationship between substituent dipole moments and acidity, with a 1.34 kcal/mol increase per unit dipole change .
- Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that substituent dipoles propagate through the scaffold via atomic polarization , altering electron density at the carboxylic acid group .
Q. What strategies address challenges in scaling up BCP-containing compound synthesis?
- Avoid [1.1.1]propellane handling: Use commercially available BCP-building blocks (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride) to bypass pyrophoric intermediates .
- Photochemical methods: LED-driven reactions (370–456 nm) enable decarboxylative couplings without specialized reactors. Inhibitors (e.g., phenolics) in commercial alkenes improve reaction stability .
- Radical multicomponent carboamination: This one-pot method functionalizes BCPs with amines and alkyl groups under mild conditions, enabling gram-scale synthesis .
Q. How does the bicyclo[1.1.1]pentane core serve as a bioisostere in drug design?
The BCP scaffold mimics tert-butyl or phenyl groups while improving pharmacokinetics:
- Enhanced solubility: Rigidity reduces aggregation in aqueous media.
- Metabolic stability: Reduced cytochrome P450 oxidation due to strained geometry.
- Passive permeability: High lipophilicity (clogP ~2.5) balances membrane penetration . Example applications include LpPLA2 inhibitors and γ-aminobutyric acid (GABA) analogues .
Q. What mechanistic insights guide decarboxylative coupling reactions involving this compound?
- Photoredox catalysis: Iridium complexes (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) generate aryl radicals via single-electron transfer (SET), enabling C–C bond formation with alkenes .
- UPLC-TOF analysis confirms product identity and monitors side reactions (e.g., dimerization) .
- Substituent steric effects at the bridgehead position influence reaction efficiency, with bulky groups reducing radical recombination rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
